molecular formula C16H18BrNO B12560903 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine CAS No. 194481-40-8

5-Bromo-2-[4-(pentyloxy)phenyl]pyridine

Cat. No.: B12560903
CAS No.: 194481-40-8
M. Wt: 320.22 g/mol
InChI Key: URNRARJUTDJMOU-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(pentyloxy)phenyl]pyridine is a specialized organic compound designed for advanced research and development. Its molecular structure, which integrates a brominated pyridine ring with a phenyl ether moiety, makes it a versatile intermediate in synthetic organic chemistry. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular architectures . This compound is of significant interest in the field of radiochemistry, particularly in the development of precursors for Positron Emission Tomography (PET) radiotracers. Halogenated pyridines, like this bromo-derivative, can be utilized in nucleophilic radiofluorination reactions. The presence of the bromine offers a pathway for labeling, although its utility can be enhanced using specific catalysts to improve radiochemical yields for developing novel imaging agents . As a research chemical, it is intended for use in laboratory investigations only. All information provided is for informational purposes only and is not intended to diagnose, treat, cure, or prevent any disease.

Properties

CAS No.

194481-40-8

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

5-bromo-2-(4-pentoxyphenyl)pyridine

InChI

InChI=1S/C16H18BrNO/c1-2-3-4-11-19-15-8-5-13(6-9-15)16-10-7-14(17)12-18-16/h5-10,12H,2-4,11H2,1H3

InChI Key

URNRARJUTDJMOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxyacetophenone

  • Reaction: 4-Hydroxyacetophenone is treated with 1,5-dibromopentane in the presence of anhydrous potassium carbonate and acetone as solvent.
  • Conditions: Reflux under anhydrous conditions to promote nucleophilic substitution, yielding 1-[4-(5-bromo-pentyloxy)-phenyl]-ethanone.
  • Reference: This method is detailed in heterocyclic compound syntheses where the pentyloxy chain is introduced to the phenyl ring to provide the desired alkoxy substituent.

Synthesis of 5-Bromo-2-Substituted Pyridine Core

Bromination of Pyridine Derivatives

  • Starting Material: 2-amino-4-chloropyridine or related pyridine derivatives.
  • Bromination Agent: N-bromo-succinimide (NBS) is used for selective bromination at the 5-position.
  • Conditions: Reaction in methylene dichloride at 0 °C with slow addition of NBS to control selectivity and yield.
  • Yield: Bromination yields key intermediates with yields greater than 80%.

Diazotization and Chlorination

  • Following bromination, diazotization with sodium nitrite under acidic conditions and subsequent chlorination yields 5-bromo-2,4-dichloropyridine intermediates.
  • This step is conducted at low temperatures (-30 °C) to maintain selectivity and minimize by-products.
  • Total yield for this two-step sequence exceeds 50%, with industrial scalability demonstrated.

Coupling of 5-Bromo-2-Substituted Pyridine with 4-(Pentyloxy)phenyl

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-Bromo-2-chloropyridine or 5-bromo-2-substituted pyridine is coupled with 4-(pentyloxy)phenylboronic acid or boronate ester.
  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(AmPhos)2Cl2 with appropriate phosphine ligands.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent: Mixtures of toluene and ethanol or other polar aprotic solvents.
  • Conditions: Heating at 70–80 °C under inert atmosphere (argon or nitrogen) for 1–24 hours.
  • Outcome: High yields of the coupled product with good purity after extraction and chromatographic purification.

Alternative One-Pot and Industrial Methods

One-Pot Synthesis of 5-Bromo-2-Chloropyridine Intermediates

  • Using 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis, followed by chlorination with phosphorus oxychloride and organic amines, 5-bromo-2-chloropyridine intermediates can be synthesized efficiently.
  • This method offers high yields (~96%) and purity (~98%) with reduced pollution and improved bromine utilization.

One-Pot Synthesis of 5-Bromo-2-Chloro-4'-Ethoxydiphenylmethane

  • A continuous reaction involving Lewis acid catalysis (AlCl3 preferred), borohydride reduction, and subsequent purification steps yields brominated diphenylmethane derivatives.
  • This approach includes solvent extraction, washing, drying, and recrystallization to obtain high-purity products suitable for further functionalization.

Data Table: Summary of Key Preparation Steps and Conditions

Step Starting Material(s) Reagents/Catalysts Conditions Yield (%) Notes
Alkylation of 4-hydroxyacetophenone 4-Hydroxyacetophenone, 1,5-dibromopentane K2CO3, acetone Reflux, anhydrous ~80-90 Introduces pentyloxy group
Bromination of 2-amino-4-chloropyridine 2-Amino-4-chloropyridine N-Bromo-succinimide (NBS) 0 °C, methylene dichloride >80 Selective 5-position bromination
Diazotization and chlorination Brominated intermediate NaNO2, HCl, CuCl -30 °C, acidic >50 Produces 5-bromo-2,4-dichloropyridine
Suzuki Coupling 5-Bromo-2-chloropyridine, 4-(pentyloxy)phenylboronic acid Pd catalyst, Cs2CO3, toluene/EtOH 70–80 °C, inert atmosphere 70-90 Forms target biaryl pyridine
One-pot bromination/chlorination 2-Hydroxypyrimidine, HBr, H2O2, POCl3 Organic amines (triethylamine, etc.) 30–80 °C, 6–14 h ~96 Industrially efficient, high purity

Research Findings and Practical Considerations

  • The bromination step using NBS is critical for regioselectivity and high yield; temperature control at 0 °C minimizes side reactions.
  • The diazotization-chlorination sequence requires low temperature (-30 °C) to avoid decomposition and maximize yield.
  • Suzuki coupling is the preferred method for attaching the 4-(pentyloxy)phenyl group due to its mild conditions and tolerance of functional groups.
  • One-pot methods for preparing brominated pyridine intermediates improve efficiency and reduce hazardous waste, making them suitable for scale-up.
  • Purification typically involves solvent extraction, washing with brine, drying over sodium sulfate, and chromatographic or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(pentyloxy)phenyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The presence of the bromine atom enhances the compound's ability to interact with viral enzymes, making it a candidate for antiviral therapies aimed at treating HIV-related diseases .

Anticancer Potential

Several studies have highlighted the anticancer properties of brominated pyridine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can effectively target various cancer cell lines, including those from breast, lung, and gastric cancers . The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

5-Bromo-2-[4-(pentyloxy)phenyl]pyridine has also been evaluated for its antimicrobial properties. Research has shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species . This suggests potential applications in developing new antimicrobial agents.

Chemical Synthesis Applications

The unique functional groups in 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The bromine atom can undergo nucleophilic substitution reactions, while the nitrogen in the pyridine ring can act as a base or nucleophile . This versatility opens up pathways for synthesizing more complex molecules, which can be tailored for specific biological activities.

Case Studies

  • Antiviral Drug Development : A study focusing on structure-activity relationships (SAR) highlighted modifications on similar pyridine derivatives that enhanced their potency as NNRTIs. These findings suggest that further exploration of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine could lead to the development of effective antiviral agents .
  • Anticancer Research : In vitro evaluations of brominated pyrimidine analogs demonstrated significant anticancer activity against multiple cell lines. These studies utilized assays such as MTT to assess cell viability, indicating that structural modifications can yield compounds with enhanced therapeutic profiles .
  • Antimicrobial Studies : Research conducted on related compounds has revealed effective inhibition of bacterial growth, suggesting that 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine could serve as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : The pentyloxy chain in the target compound increases lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy), which may enhance blood-brain barrier penetration in drug design .
  • Synthetic Flexibility : Methoxy and ethoxy analogs are synthesized via nucleophilic substitution or reductive amination, while longer chains (e.g., pentyloxy) require optimized coupling conditions to avoid steric hindrance .

Halogenated Pyridines and Pyrimidines

Compounds with alternative halogens or heterocycles provide insights into reactivity and bioactivity:

Compound Name Molecular Formula Molecular Weight Halogen/Substituent Melting Point (°C) Key Applications References
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 209.46 -Br (C5), -Cl (C2), -NH₂ (C4) 460–461 Anticancer intermediates
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₂BrClN₄ 298.58 -Br (C5), -Cl (C2), -NH-C₅H₉ Not reported Kinase inhibitor precursors
5-Bromo-4-methoxy-2-methylpyridine C₇H₈BrNO 202.05 -Br (C5), -OCH₃ (C4), -CH₃ (C2) 193–196 Antimicrobial research

Key Findings :

  • Reactivity : Chlorine at the 2-position (as in pyrimidines) facilitates nucleophilic displacement reactions more readily than bromine due to its lower bond dissociation energy .
  • Bioactivity : Bromine’s larger atomic radius enhances π-stacking in DNA intercalation, making bromopyridines more potent in anti-tumor applications compared to chlorinated analogs .

Heterocyclic Hybrids

Hybrid structures combining pyridine with other heterocycles highlight structural versatility:

Compound Name Molecular Formula Molecular Weight Hybrid Structure Melting Point (°C) Pharmacological Activity References
N-(4-(4-(6-(2-Methoxyethoxy)pyridin-3-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide C₂₂H₂₂N₃O₃S 396.49 Pyridine-thiazole hybrid Not reported Prion disease therapeutics
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 331.19 Pyridine-benzylamine hybrid Not reported Anti-inflammatory candidates

Key Findings :

  • Hybrid Pharmacophores : Thiazole-pyridine hybrids exhibit enhanced binding to prion proteins compared to standalone pyridines, demonstrating the importance of structural complexity in drug design .
  • Hydrogen Bonding : The N–H···N interactions in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine stabilize crystal packing, a property leveraged in crystallography-driven drug optimization .

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